1,2,3,4,7,8-Hexabromodibenzo-p-dioxin

Aquatic Toxicology Toxic Equivalency Factor (TEF) Early Life Stage Mortality

1,2,3,4,7,8-Hexabromodibenzo-p-dioxin (CAS 110999-44-5) is a fully brominated congener of the polybrominated dibenzo-p-dioxin (PBDD) class, possessing six bromine substituents at the lateral 2,3,7,8 and non-lateral 1,4 positions. With a molecular weight of 657.57 g/mol, it serves as a critical reference standard for environmental monitoring and toxicological research, particularly as a byproduct of brominated flame retardant combustion.

Molecular Formula C12H2Br6O2
Molecular Weight 657.6 g/mol
CAS No. 110999-44-5
Cat. No. B008922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4,7,8-Hexabromodibenzo-p-dioxin
CAS110999-44-5
Molecular FormulaC12H2Br6O2
Molecular Weight657.6 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1Br)Br)OC3=C(O2)C(=C(C(=C3Br)Br)Br)Br
InChIInChI=1S/C12H2Br6O2/c13-3-1-5-6(2-4(3)14)20-12-10(18)8(16)7(15)9(17)11(12)19-5/h1-2H
InChIKeyJGZILVYVJLWSIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,3,4,7,8-Hexabromodibenzo-p-dioxin (HxBDD): A Reference Standard for Dioxin Analysis


1,2,3,4,7,8-Hexabromodibenzo-p-dioxin (CAS 110999-44-5) is a fully brominated congener of the polybrominated dibenzo-p-dioxin (PBDD) class, possessing six bromine substituents at the lateral 2,3,7,8 and non-lateral 1,4 positions [1]. With a molecular weight of 657.57 g/mol, it serves as a critical reference standard for environmental monitoring and toxicological research, particularly as a byproduct of brominated flame retardant combustion [2]. Its structural analogy to the highly toxic 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) makes it essential for studies on aryl hydrocarbon receptor (AhR)-mediated toxicity [3].

Why Generic Substitution is Inadequate for 1,2,3,4,7,8-Hexabromodibenzo-p-dioxin in Research and Analysis


Substituting 1,2,3,4,7,8-HxBDD with other PBDD congeners or using default TEF values is scientifically unsound due to the high specificity of toxicity and environmental behavior governed by bromination pattern. The congener-specific toxic equivalency factor (TEF) of 0.009 derived from rainbow trout embryo assays [1] differs significantly from the 1,2,3,6,7,8-HxBDD isomer and can vary by over an order of magnitude depending on the biological system [2]. Furthermore, the common co-elution of 1,2,3,4,7,8- and 1,2,3,6,7,8-HxBDD during standard gas chromatography [3] means that analytical substitution can lead to severe quantitative inaccuracies, misrepresenting the environmental or biological exposure risk. These compound-specific properties necessitate the use of the exact congener for accurate calibration and risk assessment.

Quantitative Differentiation of 1,2,3,4,7,8-Hexabromodibenzo-p-dioxin from its Closest Analogs


Fish Embryo TEF of 0.009 Establishes a Distinct in Vivo Potency Profile vs. the 2,3,7,8-TBDD Benchmark

In a rainbow trout early life stage mortality bioassay, the fish-specific TEF for 1,2,3,4,7,8-HxBDD was determined to be 0.009 [1]. This is substantially lower than the TEF of 1.5 for 2,3,7,8-TBDD, a 167-fold difference, and also lower than the TEF of 0.08 for 1,2,3,7,8-PeBDD. This positions the compound as a low-potency congener within the PBDD class in this specific in vivo model.

Aquatic Toxicology Toxic Equivalency Factor (TEF) Early Life Stage Mortality

Mammalian REP Range of 0.01-0.3 Demonstrates a 30-Fold Uncertainty, Justifying Analyte-Specific Calibration

The relative effect potency (REP) for 1,2,3,4,7,8-HxBDD compiled from mammalian assays spans a broad range of 0.01 to 0.3 [1]. The magnitude of this uncertainty—a 30-fold difference between the lower and upper bounds—highlights that using a generic or averaged TEF for risk calculation, as is done for chlorinated analogs, would introduce significant error. In contrast, other brominated furans like 1,2,3,4,7,8-HxBDF show a much tighter REP range of 0.008–0.09.

Mammalian Toxicology Relative Potency (REP) Risk Assessment

Confirmed GC Co-Elution with 1,2,3,6,7,8-HxBDD on Standard Columns, Necessitating Individual Analytical Standards

Standard gas chromatography methods using RTX-5 columns result in the co-elution of 1,2,3,4,7,8-HxBDD and its isomer 1,2,3,6,7,8-HxBDD [1]. This known analytical challenge means that without a pure reference standard for 1,2,3,4,7,8-HxBDD for retention time locking and method validation, the two isomers cannot be distinguished or quantified separately, leading to combined concentration reporting and obscuring congener-specific trends.

Environmental Analysis Gas Chromatography Co-elution

Recommendation for Interim WHO-TEF Value of 0.1 is Based on Chlorinated Analogue Data, Not Direct Brominated Dioxin Evidence

The 2013 WHO-UNEP expert panel recommended the use of interim TEF values for brominated dioxins that are identical to their chlorinated counterparts, with a provisional TEF of 0.1 for 1,2,3,4,7,8-HxBDD [REF-1]. However, the panel explicitly acknowledged that this assignment is not based on sufficient direct mammalian REP data for the brominated compounds, but rather stems from an inability to differentiate them from chlorinated data. This contrasts with the fish-specific TEF of 0.009 [REF-2], which is an order of magnitude lower.

Regulatory Toxicology WHO-TEF Risk Management

Validated Application Scenarios for 1,2,3,4,7,8-Hexabromodibenzo-p-dioxin


Calibration of GC-HRMS Systems for Environmental Monitoring of PBDD/Fs

The known co-elution of 1,2,3,4,7,8- and 1,2,3,6,7,8-HxBDD [1] makes the pure compound indispensable for verifying chromatographic separation or for use as a single-compound calibrant in methods where MS/MS or alternative stationary phases are employed. Its use ensures that reported environmental concentrations are not artifacts of unresolved peaks, a key requirement for EPA Method 1613B and similar regulatory frameworks.

In Vivo AhR-Mediated Toxicity Studies Requiring Low-Potency PBDD Congeners

With a fish embryo TEF of 0.009, this compound serves as a well-characterized, low-potency AhR agonist [2]. It can be used as a negative or low-response control in comparative toxicity studies against high-potency congeners like 2,3,7,8-TBDD (TEF=1.5), or in additivity/antagonism mixture studies where the contribution of low-potency congeners to total TEQ must be precisely defined.

Generation of Missing Mammalian REP Data for WHO-TEF Re-evaluation

The 2013 WHO-UNEP panel explicitly identified the mammalian REP database for brominated dioxins as insufficient, leading to an unverified interim TEF of 0.1 [3]. The compound is a critical reagent for in vitro DR-CALUX assays using rat and human hepatoma cell lines to produce the congener-specific potency data needed to replace the interim value with an evidence-based TEF.

Environmental Fate Studies on Pyrolysis Byproducts of Brominated Flame Retardants

1,2,3,4,7,8-HxBDD is a confirmed major pyrolysis product of ABS/TBBPA blends [4]. Therefore, it is an essential analytical standard for tracing the formation, environmental distribution, and degradation pathways of PBDDs from e-waste recycling and combustion processes.

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